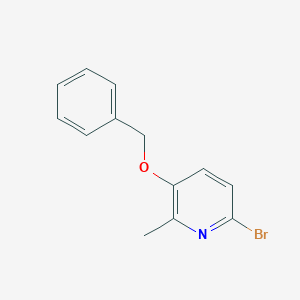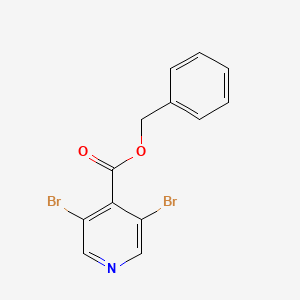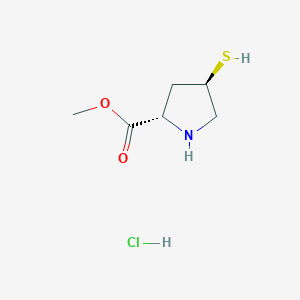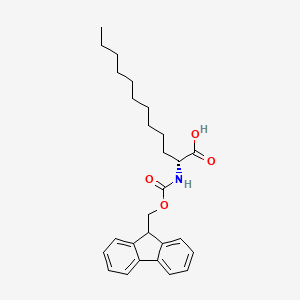
BocNH-PEG12-CH2CH2NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
BocNH-PEG12-CH2CH2NH2 is a PEG linker containing an amine group and a benzyl (Cbz) protecting group. The hydrophilic PEG spacer increases the water solubility of a compound in aqueous media. The benzyl protecting group can be removed via hydrogenolysis to form a free amine .Molecular Structure Analysis
The molecular formula of this compound is C31H64N2O14 . The exact mass is 688.44 and the molecular weight is 688.850 .Chemical Reactions Analysis
The amine group in this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 688.84 g/mol . The compound should be stored at -18℃ for long term storage, avoid light .Applications De Recherche Scientifique
Polyethylene Glycol-Polystyrene Graft Resin Supports for Peptide Synthesis
BocNH-PEG12-CH2CH2NH2 is used in preparing polyethylene glycol-polystyrene (PEG-PS) graft resin supports for solid-phase peptide synthesis (SPPS). This method utilizes heterobifunctional PEG derivatives, like this compound, for attaching onto aminomethyl copoly(styrene-1% divinylbenzene) resins. The PEG-PS supports, with their good swelling properties and compatibility with various Nα-amino protections, offer advantages in SPPS, especially when acetonitrile is used as the solvent for coupling steps and washes (Zalipsky et al., 1994).
Hydrazination of Polyethylene Glycol
This compound facilitates the hydrazination of polyethylene glycol (PEG) backbones. In this process, boric acid is used as a catalyst to cleave C-H bonds in PEG, allowing for the formation of C-N grafts. The resulting hydrazino functionalized PEG can enhance the compatibility and toughness of epoxy resin, indicating its potential in material science applications (Chen et al., 2020).
Tailored PEG for Protein Conjugation
In protein conjugation, this compound plays a role in synthesizing tailored PEG for site-specific attachment to proteins. The tailored PEG, when conjugated to proteins, does not significantly alter their secondary structure and provides stability. This application is significant in the field of bioconjugate chemistry, particularly for enhancing the efficacy and stability of therapeutic proteins (Salmaso et al., 2009).
DNA Binding and Gene Delivery
This compound is instrumental in the synthesis of linear polyamine poly(ethylene glycol) constructs, which are used for efficient DNA binding and gene delivery. These constructs have shown potential in non-viral vector systems, which are crucial for gene therapy, indicating a significant application in biomedical research (Garrett et al., 2000).
PEG-Silk Fibroin Conjugates in Biomaterials
The conjugation of PEG, like this compound, with silk fibroin results in PEG-silk fibroin conjugates that have enhanced hydrophilicity and reduced cell attachment and growth. This property is advantageous in designing biomaterials, particularly for medical applications where low cell attachment is desired (Gotoh et al., 1997).
Polymer-Grafted Liposomes
This compound aids in the synthesis of functionalized lipid-PEG conjugates for the preparation of polymer-grafted liposomes. These liposomes can be used for targeted drug delivery, encapsulating and releasing drugs in a controlled manner (Zalipsky, 1993).
Mécanisme D'action
Target of Action
BocNH-PEG12-CH2CH2NH2 is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the target protein of the PROTAC .
Mode of Action
This compound contains a free amino group that is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows this compound to form a bridge between the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase to a target protein, PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is likely to exhibit improved solubility and stability, which could enhance its bioavailability .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64N2O14/c1-31(2,3)47-30(34)33-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-28-45-26-24-43-22-20-41-18-16-39-14-12-37-10-8-35-6-4-32/h4-29,32H2,1-3H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZAQHILQQTIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64N2O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)











